4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
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Description
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are compounds that inhibit the activity of Janus kinases, a family of enzymes involved in the signaling pathways that regulate immune responses.
Scientific Research Applications
Synthesis of Novel Compounds
Research into the synthesis of novel compounds has identified derivatives of sulfonamides, including 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, as key intermediates. For instance, the synthesis of novel acridine and bis-acridine sulfonamides utilized 4-amino-N-(4-sulfamoylphenyl)benzamide as a precursor for developing inhibitors against carbonic anhydrase isoforms II and VII. These compounds demonstrated significant inhibitory activity, underscoring the utility of sulfonamides in medicinal chemistry for targeting specific enzymes (Ulus et al., 2013).
Biochemical Probes
Glibenclamide, a compound with a similar sulfamoyl-benzamide structure, has been used to enhance the fluorescence intensity of erbium (Er) ions, providing a simple and sensitive method for monitoring biochemical interactions. This application highlights the potential of sulfamoyl-benzamide derivatives as fluorescence enhancers in biochemical assays, facilitating the study of lanthanide-protein interactions and the development of novel fluorometric probes (Faridbod et al., 2009).
properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22(17-5-3-4-6-17)27(24,25)19-13-7-15(8-14-19)20(23)21-16-9-11-18(26-2)12-10-16/h7-14,17H,3-6H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQOVXOIWGBNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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